molecular formula C10H18ClN3O B13210084 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 1354954-56-5

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B13210084
CAS No.: 1354954-56-5
M. Wt: 231.72 g/mol
InChI Key: XNOWSGLJFCRDIB-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with aminobutan and dimethyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Substitution with Aminobutan Group:

    Dimethylation: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques like crystallization, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminobutan group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Alkyl halides and sulfonates are common reagents for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of various functional groups leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutan group may interact with biological receptors or enzymes, modulating their activity. The pyrimidinone core can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride
  • 2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride

Uniqueness

2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminobutan and dimethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

1354954-56-5

Molecular Formula

C10H18ClN3O

Molecular Weight

231.72 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-4,5-dimethyl-1H-pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C10H17N3O.ClH/c1-5-10(4,11)9-12-7(3)6(2)8(14)13-9;/h5,11H2,1-4H3,(H,12,13,14);1H

InChI Key

XNOWSGLJFCRDIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC(=C(C(=O)N1)C)C)N.Cl

Origin of Product

United States

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